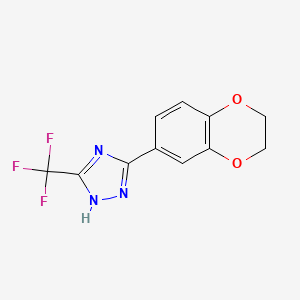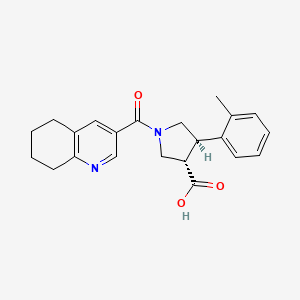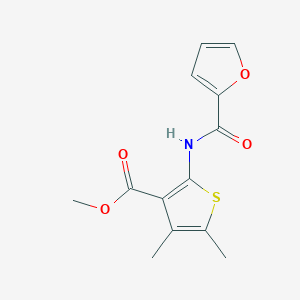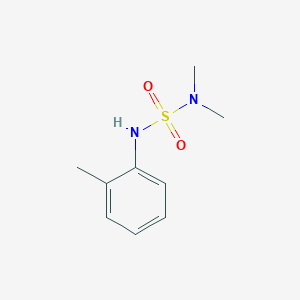![molecular formula C14H18F3N3O2 B5560487 (1R*,3S*)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5560487.png)
(1R*,3S*)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to (1R*,3S*)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol often involves complex processes aimed at achieving specific molecular configurations for desired properties. Similar compounds have been synthesized for their potent antibacterial activity, involving specific configurations at key molecular sites (Odagiri et al., 2013). These syntheses are tailored to target certain pathogens and are designed to improve efficacy and reduce toxicity.
Molecular Structure Analysis
The molecular structure of such compounds is critical to their function and effectiveness. Studies on related compounds have shown significant chemical and structural differences that are key to their function (Zanatta et al., 2008). NMR and X-ray crystallography are often used to elucidate these structures, providing insights into their molecular behavior.
Chemical Reactions and Properties
Compounds with similar structures to (1R*,3S*)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol have been shown to exhibit various chemical reactions and properties, including antimicrobial activities (Alam et al., 2016). These properties are often determined by specific functional groups and molecular structures.
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure. Research on analogous compounds has highlighted the importance of these properties in determining their suitability for different applications (Filichev & Pedersen, 2001).
Chemical Properties Analysis
The chemical properties, including reactivity, pharmacological activity, and interaction with biological systems, are crucial for the potential use of these compounds in various fields. Studies have explored these properties in depth to understand and optimize their potential applications (Echalier et al., 2008).
Applications De Recherche Scientifique
Antibacterial Activity
Novel compounds with structures related to the one have been designed, synthesized, and evaluated for their antibacterial activity against respiratory pathogens. These compounds have shown potent in vitro antibacterial activity against a range of pathogens, including gram-positive and gram-negative bacteria, as well as atypical strains and multidrug-resistant bacteria. Their efficacy in vivo against experimental murine pneumonia models indicates their potential as therapeutic agents for respiratory tract infections (Odagiri et al., 2013).
Synthesis of Bis-Spiropyrrolidines
Research into enantiodivergent synthesis has yielded bis-spiropyrrolidines through sequential interrupted and completed (3 + 2) cycloadditions. This synthesis pathway highlights the versatility of related compounds in creating densely substituted homochiral compounds, which have significant potential in medicinal chemistry due to their rigid structures (Conde et al., 2015).
Antiviral Agents
Some derivatives have been studied for their role as potent noncompetitive allosteric antagonists of the CCR5 receptor, showing significant antiviral effects against HIV-1. This research demonstrates the potential of related compounds in developing new therapies for HIV, leveraging their ability to block CCR5 receptor-mediated viral entry (Watson et al., 2005).
Novel Heterocyclic Compounds
The exploration of synthetic pathways has led to the creation of novel heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science. These compounds are synthesized through reactions involving related structures, highlighting their utility as precursors in organic synthesis (Koza et al., 2009).
Analgesic and Gastrointestinal Effects
Research on biased mu opioid receptor agonists, such as TRV130 (oliceridine), which shares structural similarities with the compound , has shown that these agents can produce therapeutic analgesic effects with reduced adverse effects. This indicates the potential for developing new pain management therapies with improved safety profiles (Altarifi et al., 2017).
Propriétés
IUPAC Name |
(1R,3S)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N3O2/c1-22-11-8-10(21)13(11)3-6-20(7-4-13)12-18-5-2-9(19-12)14(15,16)17/h2,5,10-11,21H,3-4,6-8H2,1H3/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLVRULUSQRQQS-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C12CCN(CC2)C3=NC=CC(=N3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C[C@H](C12CCN(CC2)C3=NC=CC(=N3)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3S)-3-methoxy-7-[4-(trifluoromethyl)pyrimidin-2-yl]-7-azaspiro[3.5]nonan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5560406.png)

![3-[(2-chlorobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5560414.png)
![4-(1H-pyrazol-3-yl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}benzamide](/img/structure/B5560420.png)
![7-fluoro-2-methyl-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5560428.png)
![2-{[4-(2-fluorophenoxy)-1-piperidinyl]carbonyl}-3,5,7-trimethyl-1H-indole](/img/structure/B5560432.png)


![isopropyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate](/img/structure/B5560463.png)
![4-{[(4-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5560479.png)
![6-methoxy-N,3-dimethyl-N-[3-(methylthio)benzyl]-1-benzofuran-2-carboxamide](/img/structure/B5560488.png)
![2-bromo-N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5560489.png)

